3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a phenolic acid naturally occurring in various plants and a metabolite of dietary polyphenols produced by gut microbiota. [, , ] It belongs to the class of phenylpropanoids, characterized by a propyl chain attached to a benzene ring. [] HMPA plays a crucial role in scientific research, particularly in studying gut microbiota metabolism, potential health benefits associated with dietary polyphenols, and its impact on various metabolic processes. [, , ]
3-(4-Hydroxy-3-methoxyphenyl)propionic acid is predominantly derived from the metabolism of 4-hydroxy-3-methoxycinnamic acid, which is widely found in various plants. It is recognized as a natural polyphenolic compound, contributing to the health-promoting properties associated with dietary polyphenols. The compound is also known by other names, including dihydroferulic acid, and has a CAS number of 1135-23-5 .
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid occurs mainly through the action of gut microbiota on 4-hydroxy-3-methoxycinnamic acid. This metabolic conversion typically takes place in the large intestine, where specific bacterial populations facilitate the reduction of cinnamic acids to their respective propionic acids. The synthesis parameters include:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid participates in several chemical reactions, primarily involving its functional groups:
These reactions are significant in both synthetic organic chemistry and biological systems where metabolic transformations occur .
The mechanism of action for 3-(4-Hydroxy-3-methoxyphenyl)propionic acid involves several pathways:
The physical properties of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid include:
Chemical properties include its classification as a weak organic acid, capable of participating in various chemical reactions due to its functional groups .
The applications of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid are diverse:
Recent studies have highlighted its role in enhancing muscle strength and exercise endurance, indicating its potential as a performance-enhancing supplement .
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), systematically named as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a phenolic acid derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol. Its structure features a phenylpropanoid backbone with distinct substituents: a hydroxyl group (-OH) at the para position, a methoxy group (-OCH₃) at the meta position, and a three-carbon propionic acid chain (Figure 1). The carboxylic acid functional group confers acidity (pKa ≈ 4.5), while the aromatic ring and electron-donating groups enable resonance stabilization and redox activity. HMPA exists predominantly as a white crystalline powder under standard conditions, with a melting point of 87–93°C [1] [8].
Table 1: Fundamental Physicochemical Properties of HMPA
Property | Value |
---|---|
CAS Registry Number | 1135-23-5 |
Molecular Formula | C₁₀H₁₂O₄ |
Molecular Weight | 196.20 g/mol |
Melting Point | 87–93°C |
SMILES Notation | COc1cc(CCC(=O)O)ccc1O |
IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Solubility | Water-soluble (superior to ferulic acid) |
Structurally, HMPA is isomeric with other phenylpropionic acids such as dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propionic acid) and dihydroisoferulic acid (3-(3-hydroxy-4-methoxyphenyl)propionic acid). The positional orientation of the hydroxyl and methoxy groups dictates its biological activity and metabolic fate. A key distinction from its precursor ferulic acid (4-hydroxy-3-methoxycinnamic acid) is the saturation of the α,β-unsaturated double bond in the propionic side chain, which enhances stability and alters bioavailability [3] [7].
HMPA occurs naturally in fermented foods and beverages as a product of microbial metabolism. Primary dietary sources include:
HMPA is rarely found in unprocessed plant materials but is biosynthesized in vivo from dietary polyphenols through gut microbial action. Key precursors include:
Table 2: Dietary Precursors and Natural Sources of HMPA
Precursor Compound | Primary Food Sources | Metabolic Pathway |
---|---|---|
Ferulic acid | Rice bran, coffee beans, oranges | Hydrogenation of α,β-unsaturated bond |
Chlorogenic acid | Coffee, plums, blueberries | Hydrolysis → Ferulic acid → HMPA |
Curcumin | Turmeric rhizomes | Demethylation → Ferulic acid → HMPA |
The gut microbiota converts phenolic precursors to HMPA primarily through reductive hydrogenation and side-chain modification. Bacteroidetes species (e.g., Bacteroides, Prevotella) are dominant contributors to this biotransformation. The pathway initiates with the enzymatic hydrolysis of esterified phenolics (e.g., chlorogenic acid to caffeic acid), followed by stepwise modifications:
Antibiotic-treated mice exhibit undetectable HMPA levels after ferulic acid consumption, confirming the indispensable role of gut microbes. HMPA production correlates with increased Bacteroidetes abundance and reduced Firmicutes, a microbiome profile associated with improved metabolic health. The metabolite further undergoes host conjugation (glucuronidation/sulfation) in the liver, enhancing its systemic bioavailability [3] [5].
Hydroxycinnamate reductase (HCR) catalyzes the NADPH-dependent reduction of ferulic acid to HMPA. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and operates via a conserved catalytic triad (Ser-Tyr-Lys). The mechanism proceeds in three stages:
HCR exhibits strict regioselectivity for methoxy-substituted cinnamates. Its activity is pH-dependent (optimum pH 6.5–7.5) and inhibited by thiol-blocking agents (e.g., N-ethylmaleimide), confirming the involvement of cysteine residues in substrate binding. The enzyme is reversible in vitro but favors reduction physiologically due to NADP⁺/NADPH equilibrium constraints [1] [6].
Table 3: Biochemical Characteristics of Hydroxycinnamate Reductase
Property | Characteristic |
---|---|
Enzyme Commission Number | EC 1.3.1.- |
Cofactor Requirement | NADPH (Km = 18.5 ± 2.1 μM) |
Substrate Specificity | Ferulic acid (Km = 0.42 ± 0.05 mM) |
Optimal pH | 6.5–7.5 |
Inhibitors | N-ethylmaleimide, p-hydroxymercuribenzoate |
Microbial Sources | Bacteroides thetaiotaomicron, Lactobacillus spp. |
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